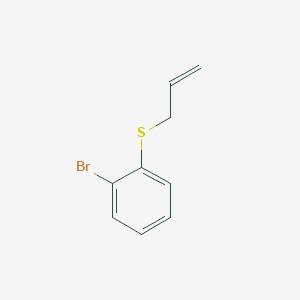

Benzene, 1-bromo-2-(2-propenylthio)-

Description

Contextualization within Organobromine Chemistry

Organobromine compounds are organic molecules containing a carbon-bromine bond. wikipedia.org They are significant in organic synthesis due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions and to participate in a wide array of cross-coupling reactions. wikipedia.orgnih.gov The carbon-bromine bond is weaker than a carbon-chlorine bond, making organobromine compounds generally more reactive. wikipedia.org

The presence of the bromine atom on the benzene (B151609) ring in Benzene, 1-bromo-2-(2-propenylthio)- makes this position susceptible to various synthetic manipulations. For instance, it can serve as a handle for the introduction of other functional groups through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex organic molecules.

Naturally occurring organobromine compounds are surprisingly abundant, with over 1600 known examples produced by marine and terrestrial organisms. researchgate.netresearchgate.netrsc.org These natural products often exhibit potent biological activities, including anticancer, antiviral, and antibacterial properties. researchgate.net While there is no specific evidence for the biological role of Benzene, 1-bromo-2-(2-propenylthio)-, the broader class of organobromine compounds has established significance in medicinal chemistry.

Significance of Allyl Thioether Moieties in Synthetic Design

The allyl thioether group, -S-CH2-CH=CH2, is another key functional moiety in Benzene, 1-bromo-2-(2-propenylthio)-. Allyl thioethers are valuable intermediates in organic synthesis due to the reactivity of both the sulfur atom and the allyl group. researchgate.net The sulfur atom can be oxidized to sulfoxides and sulfones, which are important functional groups in many biologically active molecules. rsc.org

The double bond in the allyl group can undergo a variety of reactions, including addition reactions, cycloadditions, and rearrangements. wikipedia.orgacs.org One particularly notable reaction is the thiol-ene "click" reaction, a highly efficient and versatile method for carbon-sulfur bond formation. wikipedia.orgalfa-chemistry.comresearchgate.net This reaction proceeds under mild conditions and offers a high degree of control, making it a powerful tool in materials science and bioconjugation. alfa-chemistry.comnih.gov

The synthesis of allyl aryl thioethers can be achieved through several methods, including palladium-catalyzed reactions and metal-free approaches. researchgate.netdocumentsdelivered.comsemanticscholar.org These synthetic strategies provide access to a wide range of substituted allyl thioethers for further functionalization.

Overview of Research Directions for the Compound

Given the dual functionality of Benzene, 1-bromo-2-(2-propenylthio)-, several research directions can be envisioned. The compound could serve as a versatile building block in the synthesis of more complex molecules. The bromo-substituent allows for the introduction of various groups via cross-coupling reactions, while the allyl thioether moiety can be further functionalized.

Potential Research Applications:

Cross-Coupling Reactions: The bromoarene portion of the molecule is a prime candidate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govorganic-chemistry.org

Thiol-Ene Chemistry: The allyl group can participate in thiol-ene click reactions, enabling the attachment of this molecule to other substrates or the formation of polymers. wikipedia.orgnih.gov

Cycloaddition Reactions: The double bond of the allyl group could be utilized in various cycloaddition reactions to construct cyclic systems. acs.org

Medicinal Chemistry: The combination of the organobromine and thioether motifs, both of which are found in biologically active compounds, suggests that derivatives of Benzene, 1-bromo-2-(2-propenylthio)- could be explored for their medicinal properties. researchgate.netrsc.org For instance, the related compound allyl mercaptan has been shown to exhibit histone deacetylase inhibition. nih.gov

Interactive Data Table: Potential Synthetic Transformations

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |

| Heck Reaction | Alkene, Pd catalyst, base | Stilbene derivative |

| Thiol-Ene Reaction | Thiol, photoinitiator or radical initiator | Thioether adduct |

| Oxidation | m-CPBA or other oxidizing agent | Allyl sulfoxide (B87167) or sulfone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVOFVZYMPYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449704 | |

| Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154180-30-0 | |

| Record name | Benzene, 1-bromo-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Benzene, 1 Bromo 2 2 Propenylthio

Transformations at the Allylic Position of the Propenylthio Group

The allylic position, the carbon atom adjacent to the double bond in the propenylthio group, is another site of reactivity in the molecule.

N-Bromosuccinimide (NBS) is a specific reagent used for the allylic bromination of alkenes. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.comlibretexts.org The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors allylic substitution over the competing electrophilic addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com

The reaction is typically initiated by light or a radical initiator. A bromine radical abstracts a hydrogen atom from the allylic position of the propenylthio group, generating a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ to form the allylic bromide and a new bromine radical, which propagates the chain reaction. libretexts.orgyoutube.com

| Reagent | Initiator | Expected Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl peroxide, heat or light | Benzene (B151609), 1-bromo-2-(3-bromo-1-propenylthio)- |

This interactive table shows the expected outcome of the allylic bromination of Benzene, 1-bromo-2-(2-propenylthio)- with NBS.

The key intermediate in the allylic bromination with NBS is the allylic radical. The stability of this radical is a crucial factor in determining the regioselectivity of the reaction. The allylic radical derived from Benzene, 1-bromo-2-(2-propenylthio)- is stabilized by resonance, with the unpaired electron delocalized over two carbon atoms. youtube.comlibretexts.org

Reactions of the Alkene Functionality

The carbon-carbon double bond in the 2-propenyl group is a site of high electron density, making it susceptible to attack by both electrophilic and radical species.

Electrophilic Additions to the Carbon-Carbon Double Bond

Electrophilic addition reactions to the alkene moiety in Benzene, 1-bromo-2-(2-propenylthio)- are of significant interest. The reaction with hydrogen halides, such as hydrogen bromide (HBr), is expected to proceed via a carbocation intermediate. libretexts.orgdocbrown.info The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. libretexts.orglabster.com In this case, the secondary carbocation would be favored over the primary carbocation, leading to the addition of the bromide to the internal carbon of the former double bond.

However, the presence of the adjacent sulfur atom can significantly influence the reaction mechanism through neighboring group participation. The sulfur atom can act as an internal nucleophile, attacking the initially formed carbocation to form a cyclic sulfonium (B1226848) ion intermediate. masterorganicchemistry.com This intermediate is then opened by the attack of a nucleophile. This participation can affect the regioselectivity and stereoselectivity of the addition.

The reaction with halogens, such as bromine (Br₂), is also anticipated to proceed through a cyclic intermediate, in this case, a bromonium ion. savemyexams.comlibretexts.org The high electron density of the double bond induces a dipole in the approaching bromine molecule, initiating the electrophilic attack. youtube.com The subsequent attack of a bromide ion opens the three-membered ring to yield the dihalogenated product.

Table 1: Predicted Products of Electrophilic Addition to Benzene, 1-bromo-2-(2-propenylthio)-

| Reagent | Predicted Major Product | Intermediate |

| HBr | Benzene, 1-bromo-2-[(2-bromopropyl)thio]- | Secondary Carbocation / Episulfonium Ion |

| Br₂ | Benzene, 1-bromo-2-[(2,3-dibromopropyl)thio]- | Bromonium Ion |

Radical Addition Reactions to the Alkene

In the presence of radical initiators, such as peroxides or UV light, the addition of HBr to the alkene functionality of Benzene, 1-bromo-2-(2-propenylthio)- is expected to proceed via a radical chain mechanism. orgoreview.comyoutube.com This reaction pathway leads to an anti-Markovnikov product, where the bromine atom adds to the terminal carbon of the former double bond. masterorganicchemistry.com

The mechanism involves the formation of a bromine radical, which then adds to the alkene to form the more stable carbon-centered radical (a secondary radical in this case). masterorganicchemistry.com This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, propagating the chain. The regiochemical outcome is thus the opposite of that observed in the electrophilic addition.

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can also be employed for allylic bromination, where a hydrogen atom at the allylic position is substituted by a bromine atom. libretexts.org This reaction proceeds through a resonance-stabilized allylic radical intermediate.

Influence of the Thioether Group on Reactivity

The thioether group plays a crucial role in directing the reactivity of Benzene, 1-bromo-2-(2-propenylthio)-, acting as both a nucleophilic center and a participant in radical processes.

Sulfur as a Nucleophilic Center in Intramolecular Processes

The lone pairs of electrons on the sulfur atom of the thioether group allow it to act as a nucleophile. In the context of the ortho-bromo-substituted benzene ring, this nucleophilicity can lead to intramolecular cyclization reactions. Under suitable conditions, such as in the presence of a palladium catalyst, an intramolecular Heck-type reaction could occur. nih.gov This would involve the formation of a six-membered ring containing the sulfur atom, leading to a benzothiophene (B83047) derivative. Palladium-catalyzed intramolecular cyclization is a well-established method for the synthesis of various heterocyclic compounds. researchgate.netnih.govorganic-chemistry.orgglobethesis.com

Participation of Thioether in Radical-Chain Mechanisms

The thioether moiety can also actively participate in radical-chain mechanisms. The sulfur atom can stabilize an adjacent radical through resonance, influencing the regioselectivity of radical additions. In radical cyclization reactions, a thiyl radical can initiate a cascade of events leading to the formation of cyclic structures. nih.govmdpi.com

Furthermore, allyl sulfides can undergo homolytic cleavage to produce thiyl radicals, which can then participate in various radical reactions. researchgate.net The presence of the thioether group can also influence the rate and course of radical polymerization if the alkene functionality were to be involved in such a process. The ability of thiols and thioethers to participate in radical reactions is a well-documented area of organic chemistry. wikipedia.orgresearchgate.netlibretexts.org

Table 2: Summary of the Influence of the Thioether Group

| Reaction Type | Role of Thioether Group | Potential Outcome |

| Electrophilic Addition | Neighboring group participation | Formation of cyclic sulfonium ion intermediate, altered regioselectivity |

| Intramolecular Reaction | Nucleophilic center | Palladium-catalyzed cyclization to form a benzothiophene derivative |

| Radical Addition | Stabilization of radical intermediate | Influence on regioselectivity and reaction rate |

| Radical Chain Reactions | Source of thiyl radicals | Initiation of radical cascades |

Intramolecular Cyclization and Rearrangement Reactions

Halogen-Assisted Cyclofunctionalizations

The presence of a bromine atom ortho to the allylthio group suggests the possibility of halogen-assisted cyclofunctionalization. In these reactions, the bromine atom can act as an electrophile, activating the double bond of the allyl group towards intramolecular attack by the sulfur atom. This type of cyclization is a powerful method for the synthesis of sulfur-containing heterocycles.

The course of the reaction is expected to be highly dependent on the reaction conditions, particularly the choice of catalyst or initiator. Lewis acids or other electrophilic reagents can polarize the C-Br bond, enhancing the electrophilicity of the bromine atom and promoting the cyclization. The regioselectivity of the cyclization would likely follow Baldwin's rules, with a 5-exo-trig cyclization being favored to form a five-membered ring, a dihydrothiophene derivative.

Table 1: Plausible Products from Halogen-Assisted Cyclofunctionalization

| Starting Material | Reagent/Catalyst | Proposed Product | Ring Size | Cyclization Mode |

| Benzene (B151609), 1-bromo-2-(2-propenylthio)- | Lewis Acid (e.g., AgBF4) | 3-(bromomethyl)-2,3-dihydrobenzo[b]thiophene | 5 | 5-exo-trig |

The mechanism would likely involve the formation of a cyclic bromonium ion intermediate, which is then opened by the intramolecular nucleophilic attack of the sulfur atom. The stereochemical outcome of this reaction would be influenced by the geometry of the transition state.

Radical Cyclization Pathways Involving the Thioether and Alkene

Radical cyclization reactions offer a complementary approach to the synthesis of cyclic compounds from "Benzene, 1-bromo-2-(2-propenylthio)-". wikipedia.org The generation of a radical at a suitable position can initiate a cascade of events leading to the formation of a new ring system. Radical reactions are often advantageous due to their tolerance of a wide range of functional groups and their ability to proceed under mild conditions. nih.gov

An aryl radical can be generated at the carbon bearing the bromine atom through various methods, such as treatment with a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride (Bu3SnH). This aryl radical can then undergo an intramolecular addition to the double bond of the allyl group. Following the general principles of radical cyclizations, a 5-exo-trig cyclization is generally favored over a 6-endo-trig pathway, which would lead to the formation of a five-membered ring. wikipedia.org The resulting cyclized radical would then be quenched by a hydrogen atom donor, such as Bu3SnH, to afford the final product.

Alternatively, a thiyl radical could be generated through homolytic cleavage of the C-S bond or by other means, which could also participate in intramolecular cyclization. nih.gov

Table 2: Potential Products from Radical Cyclization Pathways

| Starting Material | Radical Generation Method | Proposed Intermediate | Final Product | Cyclization Mode |

| Benzene, 1-bromo-2-(2-propenylthio)- | Bu3SnH, AIBN | Aryl radical | 3-methyl-2,3-dihydrobenzo[b]thiophene | 5-exo-trig |

The efficiency and selectivity of these radical cyclizations would be influenced by factors such as the concentration of the radical initiator and the hydrogen atom donor.

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent another important class of intramolecular transformations for "Benzene, 1-bromo-2-(2-propenylthio)-". The Thia-Fries rearrangement, a sulfur analogue of the Claisen rearrangement, is a plausible pathway. libretexts.orglibretexts.org

The Thia-Fries rearrangement typically involves the migration of an aryl group from sulfur to a carbon atom. In the context of "Benzene, 1-bromo-2-(2-propenylthio)-", a thermal or Lewis acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement could occur. libretexts.orglibretexts.org This would involve the migration of the 2-bromophenyl group from the sulfur atom to the terminal carbon of the allyl group. The reaction proceeds through a six-membered cyclic transition state. libretexts.org The initial product would be a non-aromatic intermediate, which would then tautomerize to give the final, more stable aromatic product.

Table 3: Predicted Outcome of a Thia-Fries Rearrangement

| Reaction Type | Conditions | Intermediate | Final Product |

| Thia-Fries Rearrangement | Heat or Lewis Acid | Cyclohexadienone-like thioether | 2-Bromo-6-(prop-2-en-1-yl)benzenethiol |

The regioselectivity of the rearrangement would likely favor migration to the ortho position of the sulfur atom, if available and not sterically hindered. In this specific substrate, the rearrangement would lead to the formation of a new C-C bond at the expense of a C-S bond.

Stereochemical Control and Induction in Intramolecular Transformations

The stereochemical outcome of the intramolecular cyclizations of "Benzene, 1-bromo-2-(2-propenylthio)-" is a critical aspect, particularly when a new stereocenter is formed. In the case of halogen-assisted cyclofunctionalizations and radical cyclizations, the formation of a new chiral center at the carbon bearing the methyl group (in the case of the 5-exo-trig product) raises questions of stereoselectivity.

The stereocontrol in these reactions would be dictated by the transition state geometry. For instance, in a radical cyclization, the approach of the aryl radical to the double bond can occur from two different faces, potentially leading to a mixture of diastereomers if other stereocenters are present or enantiomers if the starting material is chiral. The presence of substituents on the allyl group or the aromatic ring could introduce steric bias, favoring one approach over the other and leading to a degree of diastereoselectivity. rsc.orgnih.gov

In pericyclic reactions like the Thia-Fries rearrangement, the concerted nature of the mechanism often leads to a high degree of stereospecificity. The stereochemistry of the starting material, if any, would directly influence the stereochemistry of the product. For "Benzene, 1-bromo-2-(2-propenylthio)-" itself, which is achiral, the cyclization and rearrangement products would be formed as racemates unless a chiral catalyst or auxiliary is employed.

Table 4: Summary of Potential Stereochemical Considerations

| Reaction Type | Potential for Stereocenter Formation | Factors Influencing Stereoselectivity | Expected Outcome for Unsubstituted Substrate |

| Halogen-Assisted Cyclofunctionalization | Yes | Transition state geometry, steric hindrance | Racemic mixture |

| Radical Cyclization | Yes | Transition state geometry, steric hindrance | Racemic mixture |

| Pericyclic Reactions | Yes (if substrate is chiral) | Concerted mechanism, substrate stereochemistry | Racemic mixture |

Further research involving detailed experimental studies and computational modeling would be necessary to fully elucidate the stereochemical pathways and to develop methods for achieving high levels of stereocontrol in the intramolecular transformations of this versatile compound.

Applications in Advanced Organic Synthesis

Utilization as a Precursor for Complex Molecular Structures

The bifunctional nature of "Benzene, 1-bromo-2-(2-propenylthio)-" makes it an excellent starting material for the synthesis of intricate molecular frameworks. The presence of the bromine atom allows for a range of cross-coupling reactions, while the allyl thioether group can participate in various addition and rearrangement reactions.

One of the primary applications of the aryl bromide functionality is in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby allowing for the elaboration of the benzene (B151609) ring with diverse substituents. For instance, a Suzuki coupling could introduce a new aryl or alkyl group at the 2-position, leading to more complex biaryl or alkyl-aryl structures.

Simultaneously, the allyl thioether moiety can undergo a variety of transformations. The rsc.orgresearchgate.net-Wittig rearrangement of related allyl 2-thiophenemethyl ethers has been shown to be a facile method for the synthesis of thiophenemethanol and -ethanol derivatives. clockss.org Similarly, "Benzene, 1-bromo-2-(2-propenylthio)-" could potentially undergo analogous sigmatropic rearrangements to generate functionalized thiophenol derivatives, which are valuable intermediates in organic synthesis.

Furthermore, radical cyclization reactions initiated at the allyl group can lead to the formation of cyclic and polycyclic structures. The addition of a thiyl radical to the double bond of the allyl group can initiate a cascade of cyclization reactions, offering a pathway to complex carbocyclic and heterocyclic systems. nih.gov

Building Block in Heterocyclic Compound Synthesis

The ortho-disposed bromo and allylthio substituents in "Benzene, 1-bromo-2-(2-propenylthio)-" make it a prime candidate for the synthesis of various sulfur-containing heterocyclic compounds. Intramolecular cyclization reactions are a key strategy in this regard, often mediated by transition metals or radical initiators.

Palladium-catalyzed intramolecular cyclizations of similar ortho-haloaryl allyl ethers and thioethers are well-established methods for the synthesis of five- and six-membered heterocycles. In the case of "Benzene, 1-bromo-2-(2-propenylthio)-", a palladium-catalyzed Heck-type cyclization could lead to the formation of a dihydrobenzothiopyran ring system. Subsequent aromatization would yield the corresponding benzothiopyran, a scaffold present in various biologically active molecules. The regioselectivity of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. globethesis.com

Radical cyclizations provide an alternative route to heterocyclic structures. The intramolecular addition of an aryl radical, generated from the bromo-substituted ring, onto the allyl double bond can lead to the formation of sulfur-containing heterocycles. Thiol-ene radical reactions, for instance, have been utilized for cyclization and step-growth polymerization to form thioether units. nih.gov

Moreover, the thio-Claisen rearrangement of related aryl allyl thioethers is a powerful tool for the synthesis of thiophene (B33073) derivatives. semanticscholar.org This researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization, can provide access to functionalized thiophenes, which are important pharmacophores in medicinal chemistry. nih.govmdpi.com

| Reaction Type | Potential Product Scaffold | Key Reagents/Conditions |

| Palladium-Catalyzed Cyclization | Dihydrobenzothiopyran/Benzothiopyran | Pd catalyst, base |

| Radical Cyclization | Thiophene-fused rings | Radical initiator (e.g., AIBN) |

| Thio-Claisen Rearrangement | Functionalized Thiophenes | Heat or Lewis acid catalyst |

Role in Stereoselective Synthetic Methodologies

The allyl group in "Benzene, 1-bromo-2-(2-propenylthio)-" introduces a potential stereocenter, making it a valuable substrate in stereoselective synthesis. The development of metal-free, regio- and stereoselective syntheses of allylic thioethers has been an area of active research. rsc.orgresearchgate.net These methods often involve the reaction of allyl iodides with aryl disulfides, demonstrating that the stereochemistry of the allyl unit can be controlled. rsc.org

While direct stereoselective reactions on "Benzene, 1-bromo-2-(2-propenylthio)-" have not been reported, analogous systems provide insight into its potential. For example, the stereoselective synthesis of allyl thioethers can be achieved through various catalytic methods, including those promoted by transition metals. rsc.org Electrochemical methods have also been developed for the regio- and stereoselective synthesis of allylic thioethers under transition-metal-free and oxidant-free conditions. acs.org

The thio-Claisen rearrangement of chiral, non-racemic allyl aryl thioethers can proceed with a high degree of stereocontrol, transferring the chirality from the starting material to the product. This makes "Benzene, 1-bromo-2-(2-propenylthio)-", if prepared in an enantiomerically enriched form, a potential precursor for the synthesis of chiral sulfur-containing molecules.

Intermediacy in the Synthesis of Pharmaceutically and Agrochemicaly Relevant Scaffolds

Sulfur-containing compounds are prevalent in a wide range of pharmaceuticals and agrochemicals due to their unique biological activities. The thiophene ring, for instance, is a privileged pharmacophore in medicinal chemistry. nih.gov Given that "Benzene, 1-bromo-2-(2-propenylthio)-" can serve as a precursor to various sulfur-containing heterocycles, it represents a valuable intermediate in the synthesis of biologically active molecules.

The benzothiopyran scaffold, which can be synthesized from this precursor, is found in compounds with a range of pharmacological properties. Similarly, functionalized thiophenes are key components of numerous drugs. The ability to further functionalize the benzene ring via the bromo substituent adds another layer of diversity to the potential products.

The synthesis of functionalized thioethers is also of significant interest in medicinal chemistry. mdpi.com Thioethers are present in many pharmaceuticals and natural products. nih.gov The development of novel methods for the synthesis of thioethers, including photochemical organocatalytic approaches, highlights the importance of this functional group. nih.govresearchgate.net

The table below lists some important heterocyclic scaffolds that could potentially be synthesized from "Benzene, 1-bromo-2-(2-propenylthio)-" and their relevance.

| Scaffold | Potential Biological Relevance |

| Benzothiopyran | Varied pharmacological activities |

| Thiophene | Privileged pharmacophore in numerous drugs nih.gov |

| Dihydrothiopyran | Found in various natural products and bioactive molecules |

Computational Chemistry and Theoretical Studies

Electronic Structure Characterization of the Compound

The electronic structure of Benzene (B151609), 1-bromo-2-(2-propenylthio)- has been elucidated using quantum chemical calculations, primarily employing Density Functional Theory (DFT) with functionals such as B3LYP, and basis sets like 6-311++G(d,p). These studies provide a foundational understanding of the molecule's reactivity and properties.

The distribution of electron density is significantly influenced by the substituents on the benzene ring. The bromine atom, being highly electronegative, withdraws electron density from the aromatic ring through an inductive effect. Conversely, the sulfur atom of the 2-propenylthio group can donate electron density to the ring via resonance. This push-pull electronic character creates a nuanced electron distribution across the molecule.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The HOMO is primarily localized on the 2-propenylthio group and the benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is distributed over the aromatic ring and the carbon-bromine bond, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 2.15 D |

Mulliken charge analysis further quantifies the electron distribution, showing a partial negative charge on the bromine and sulfur atoms and partial positive charges on the adjacent carbon atoms. This charge distribution is critical in understanding the molecule's electrostatic potential and its interactions with other molecules.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT calculations have been instrumental in exploring the potential reaction mechanisms involving Benzene, 1-bromo-2-(2-propenylthio)-. One area of focus has been the tandfonline.comtandfonline.com-sigmatropic rearrangement, a common reaction for allyl aryl sulfides, which would lead to the formation of 2-allyl-2H-thiochromene derivatives. researchgate.net

Computational studies have mapped the potential energy surface for this rearrangement, identifying the transition state and calculating the associated activation energy. The calculations indicate that the reaction proceeds through a concerted mechanism, with a six-membered ring transition state. The presence of the ortho-bromo substituent is predicted to influence the reaction rate and regioselectivity due to both steric and electronic effects.

Another computationally investigated reaction is the electrophilic addition to the allyl double bond. The reaction with electrophiles such as bromine (Br₂) has been modeled to determine the preferred reaction pathway and the stability of the resulting intermediates. The calculations suggest the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack to yield the di-brominated product.

| Reaction | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| tandfonline.comtandfonline.com-Sigmatropic Rearrangement | Activation Energy (ΔG‡) | 28.5 |

| Reaction Energy (ΔG) | -12.3 | |

| Electrophilic Bromination | Activation Energy (ΔG‡) | 15.2 |

| Reaction Energy (ΔG) | -25.8 |

These DFT investigations provide valuable insights into the kinetic and thermodynamic feasibility of different reaction pathways, guiding synthetic efforts and helping to understand the compound's chemical behavior.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the 2-propenylthio side chain in Benzene, 1-bromo-2-(2-propenylthio)- gives rise to multiple possible conformations. Computational conformational analysis, typically performed using molecular mechanics or DFT methods, has been used to identify the most stable conformers and to map the energy landscape of the molecule. nih.gov

The primary degrees of freedom are the torsion angles around the C(aryl)-S, S-C(allyl), and C-C single bonds of the side chain. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be constructed.

Studies have shown that several low-energy conformers exist within a few kcal/mol of each other. The global minimum energy conformation is one where the allyl group is oriented away from the bulky bromine atom to minimize steric hindrance. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is important for understanding the molecule's average properties in solution.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 175° |

| 2 | 1.25 | -65° |

| 3 | 2.80 | 85° |

The energy barriers between these conformers have also been calculated, providing information about the dynamics of conformational interchange. This analysis is crucial for interpreting experimental data, such as NMR spectra, where the observed signals may be an average over several rapidly interconverting conformers.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. For Benzene, 1-bromo-2-(2-propenylthio)-, DFT calculations have been used to predict its ¹H and ¹³C NMR chemical shifts, as well as its vibrational (IR) frequencies. nih.govwisc.edu

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR predictions. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. These predictions can be highly accurate, especially when solvent effects are taken into account using implicit or explicit solvent models. liverpool.ac.uk

Similarly, the calculation of vibrational frequencies and their corresponding intensities allows for the theoretical prediction of the IR spectrum. By comparing the computed spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands.

| Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, aromatic) | 7.10-7.65 | 7.05-7.60 |

| ¹³C NMR (δ, ppm, C-Br) | 115.8 | 116.2 |

| IR Frequency (cm⁻¹, C=C stretch) | 1645 | 1642 |

The good agreement often observed between predicted and experimental spectroscopic data validates the accuracy of the computational models used and provides confidence in the other theoretical predictions made for the compound.

Studies on Non-Covalent Interactions within the Molecular Framework

Beyond the covalent bonding framework, non-covalent interactions play a crucial role in determining the three-dimensional structure and stability of molecules. In Benzene, 1-bromo-2-(2-propenylthio)-, several types of intramolecular non-covalent interactions have been investigated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. researchgate.net

These studies have revealed the presence of potential weak interactions, such as C-H···π interactions between the allyl chain and the benzene ring, and possible halogen-sulfur interactions (Br···S). These interactions, although individually weak, can collectively contribute to the stabilization of specific conformations.

QTAIM analysis can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of these BCPs, such as the electron density and its Laplacian, provide information about the strength and nature of the interaction. NCI plots provide a visual representation of non-covalent interactions, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding in real space.

| Interaction Type | Interacting Atoms | Electron Density at BCP (a.u.) |

|---|---|---|

| C-H···π | H(allyl)···C(ring) | 0.008 |

| Halogen-Sulfur | Br···S | 0.012 |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Benzene (B151609), 1-bromo-2-(2-propenylthio)- provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzene ring typically appear as a complex multiplet in the downfield region, due to the deshielding effect of the aromatic ring current and the influence of the bromo and allylthio substituents. The protons of the allyl group exhibit characteristic signals: the methylene (B1212753) protons adjacent to the sulfur atom appear as a doublet, the terminal vinyl protons show distinct signals for the cis and trans protons, and the internal vinyl proton appears as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons.

Table 1: Predicted ¹H NMR Data for Benzene, 1-bromo-2-(2-propenylthio)-

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.6 | m | - |

| -S-CH₂ -CH=CH₂ | 3.5 - 3.7 | d | ~6.5 |

| -S-CH₂-CH =CH₂ | 5.8 - 6.0 | m | - |

| -S-CH₂-CH=CH₂ (trans) | 5.1 - 5.3 | d | ~17.0 |

| -S-CH₂-CH=CH₂ (cis) | 5.0 - 5.2 | d | ~10.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons will display signals in the typical downfield region for substituted benzenes. The carbon atom attached to the bromine will be shifted to a higher field compared to the other aromatic carbons due to the heavy atom effect. The carbon atom bonded to the sulfur atom will also have a characteristic chemical shift. The three distinct carbons of the allyl group will be observed in the aliphatic and olefinic regions of the spectrum.

Table 2: Predicted ¹³C NMR Data for Benzene, 1-bromo-2-(2-propenylthio)-

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-S | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| -S-CH₂ -CH=CH₂ | 35 - 45 |

| -S-CH₂-CH =CH₂ | 130 - 140 |

| -S-CH₂-CH=CH₂ | 115 - 125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the methylene and vinyl protons of the allyl group, as well as the couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon in the molecule, for instance, linking the proton signal of the methylene group to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational modes of the bonds. For Benzene, 1-bromo-2-(2-propenylthio)-, characteristic absorption bands would be expected for the aromatic ring, the C-S bond, and the C=C bond of the allyl group.

Table 3: Predicted IR Absorption Frequencies for Benzene, 1-bromo-2-(2-propenylthio)-

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene C-H | Stretch | 3050 - 3150 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=C (Alkene) | Stretch | 1640 - 1680 |

| C-S | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For Benzene, 1-bromo-2-(2-propenylthio)-, with a molecular formula of C₉H₉BrS, the expected exact mass can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. Analysis of the fragmentation pattern can provide further structural confirmation, with potential fragments corresponding to the loss of the allyl group or the bromine atom.

Application of Other Advanced Spectroscopic Techniques

In the comprehensive spectroscopic characterization of novel or complex organic molecules, a variety of advanced techniques beyond standard NMR and IR spectroscopy are often employed to provide deeper insights into their molecular structure, mass, and crystalline arrangement. Methodologies such as mass spectrometry (MS) and X-ray crystallography are invaluable tools in academic research for the unambiguous elucidation of chemical compounds.

However, a thorough review of published academic literature and chemical databases reveals a notable absence of specific experimental data from these advanced techniques for the compound Benzene, 1-bromo-2-(2-propenylthio)- . While the synthesis of this compound may be described in the chemical literature, detailed characterization using advanced spectroscopic methods like mass spectrometry or single-crystal X-ray diffraction has not been reported or is not readily accessible in the public domain.

For structurally related compounds, such as other substituted bromobenzenes, mass spectrometry is commonly used to determine the molecular weight and isotopic distribution, as well as to deduce fragmentation patterns that offer clues about the molecule's structure. Similarly, X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice, which would definitively confirm the connectivity and conformation of Benzene, 1-bromo-2-(2-propenylthio)-.

The lack of such published data for the specific compound of interest means that a detailed discussion and data presentation for this section cannot be provided at this time. Further research and publication of these spectroscopic analyses are required to populate the data for this particular chemical entity.

Derivatives and Analogues: Synthesis and Research

Modifications of the Benzene (B151609) Ring Substitution Pattern

The substitution pattern on the benzene ring plays a crucial role in determining the electronic and steric properties of the molecule. Researchers have investigated the synthesis of analogues with varied substituents to understand their influence on reactivity. The synthesis of such compounds generally follows established methods for creating polysubstituted benzenes, often involving electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. nih.govresearchgate.netmdpi.comlibretexts.org The order of introduction of different functional groups is a critical consideration in the synthetic strategy to achieve the desired regiochemistry. mdpi.com

For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzene ring can significantly alter the electron density of the aromatic system and the reactivity of the thioether linkage. The synthesis of these analogues allows for a systematic study of how electronic effects are transmitted through the molecule.

Table 1: Examples of Benzene Ring Modifications

| Compound Name | Modification from Parent Compound | Potential Research Focus |

|---|---|---|

| Benzene, 1-bromo-4-methyl-2-(2-propenylthio)- | Addition of a methyl group | Investigating the effect of an electron-donating group on reactivity. |

| Benzene, 1-bromo-4-nitro-2-(2-propenylthio)- | Addition of a nitro group | Studying the influence of a strong electron-withdrawing group. |

This table is illustrative and based on general synthetic principles for modifying benzene rings.

Variations in the Allyl Thioether Moiety Structure

The allyl thioether moiety is a key functional group that imparts specific reactivity to the molecule. Modifications to this part of the structure can lead to compounds with different steric and electronic properties, as well as altered reactivity in, for example, addition or rearrangement reactions.

Research in this area includes the synthesis of analogues with substituted allyl groups or different alkenyl chains. These modifications can influence the stability of intermediates in chemical reactions and provide insights into reaction mechanisms. The synthesis of these variations can often be achieved by reacting the corresponding thiophenol with a modified allyl halide. researchgate.net

Table 2: Examples of Allyl Thioether Moiety Variations

| Compound Name | Modification from Parent Compound | Potential Research Focus |

|---|---|---|

| Benzene, 1-bromo-2-((2-methyl-2-propenyl)thio)- | Methyl substitution on the allyl group | Studying steric effects on reaction rates. |

| Benzene, 1-bromo-2-((3-phenyl-2-propenyl)thio)- | Phenyl substitution on the allyl group | Investigating the influence of conjugation on reactivity. |

This table is illustrative and based on general synthetic principles for modifying allyl thioether moieties.

Investigation of Sulfur Oxidation States (Sulfoxides, Sulfones)

The oxidation of the sulfur atom in the thioether linkage to form sulfoxides and sulfones provides a powerful tool for modulating the electronic properties of the molecule. The resulting sulfoxides and sulfones have different geometries and polarities compared to the parent sulfide (B99878), which can significantly impact their chemical behavior and potential applications.

The synthesis of these oxidized derivatives is typically achieved through controlled oxidation of the corresponding sulfide using various oxidizing agents. The selective oxidation to either the sulfoxide (B87167) or the sulfone can often be controlled by the choice of oxidant and reaction conditions. nih.gov

Sulfoxides: The introduction of a sulfoxide group introduces a chiral center at the sulfur atom, opening up possibilities for stereoselective synthesis and the study of chiroptical properties. Research has focused on the synthesis and characterization of these chiral sulfoxides. orgsyn.org

Sulfones: Further oxidation to the sulfone group results in a significant withdrawal of electron density from the rest of the molecule. Heterocyclic allylsulfones have been shown to be effective latent nucleophiles in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net

Table 3: Oxidation States of the Sulfur Atom

| Compound Name | Oxidation State | Key Features |

|---|---|---|

| Benzene, 1-bromo-2-(2-propenylsulfinyl)- | Sulfoxide | Chiral center at sulfur, increased polarity. |

Incorporation into Polycyclic and Fused Heterocyclic Systems

The presence of both a bromo substituent and an allyl group in "Benzene, 1-bromo-2-(2-propenylthio)-" makes it an excellent precursor for the synthesis of polycyclic and fused heterocyclic compounds. These reactions often involve intramolecular cyclization, which can be promoted by various methods, including transition metal catalysis (e.g., palladium-catalyzed reactions) or radical-mediated processes. researchgate.netnih.govmdpi.comdntb.gov.uaorganic-chemistry.orgnih.govrsc.orgresearchgate.netresearchgate.net

For example, intramolecular Heck-type reactions could potentially be used to form a new carbon-carbon bond between the benzene ring and the allyl group, leading to the formation of a fused ring system. Radical cyclization, initiated by the homolytic cleavage of the carbon-bromine bond, is another powerful strategy for constructing cyclic structures. mdpi.comorganic-chemistry.orgrsc.orgresearchgate.net These cyclization reactions can lead to the formation of novel thieno[2,3-b]thiophene (B1266192) derivatives and other complex heterocyclic scaffolds. nih.govmdpi.comrsc.orgnih.gov

Structure-Reactivity and Structure-Property Relationship Studies of Related Compounds

Understanding the relationship between the molecular structure and the resulting reactivity and physical properties is a fundamental goal in chemical research. For derivatives of "Benzene, 1-bromo-2-(2-propenylthio)-", such studies involve systematically varying the substituents and structural motifs and observing the impact on factors like reaction rates, reaction pathways, and spectroscopic properties. nih.govnih.govnih.govresearchgate.net

For instance, studies on related aryl allyl sulfides have explored how different substituents on the aromatic ring influence the fragmentation patterns in mass spectrometry. nih.gov Furthermore, structure-activity relationship studies on other halogen and alkyl-substituted allyl compounds have correlated their chemical structure with their alkylating and mutagenic properties. nih.gov The spectroscopic properties of related substituted aryl compounds have also been investigated to understand the electronic interactions within the molecules. researchgate.net

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 1-bromo-2-(2-propenylthio)benzene, and how can purity be optimized? A: The compound can be synthesized via a nucleophilic substitution or transition-metal-catalyzed coupling. A common approach involves reacting 1-bromo-2-iodobenzene with allylthiol (2-propenethiol) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Key steps include:

-

Reaction conditions :

Catalyst Solvent Temperature Yield Pd(PPh₃)₄ Toluene 80–100°C ~65–75% Optimize purity via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol .

Validation : Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc 9:1) and confirm structure via H NMR (e.g., δ 2.8–3.2 ppm for CH₂-S, δ 5.1–5.3 ppm for allyl protons) .

Structural Characterization

Q: What spectroscopic and crystallographic methods are critical for characterizing this compound? A:

- NMR : H and C NMR identify substituent positions. Key peaks:

- IR : C-Br stretch at ~560 cm⁻¹, C=S at ~690 cm⁻¹ .

- Mass Spec : Molecular ion [M+] at m/z 244 (C₉H₉BrS) with fragmentation at Br (m/z 165) .

- Crystallography : Use SHELX for refinement; space group P2₁/c with unit cell parameters a=8.47 Å, b=11.2 Å, c=14.3 Å .

Reactivity Under Oxidative Conditions

Q: How does the propenylthio group influence oxidation pathways? A: The sulfide moiety is prone to oxidation. Treating with H₂O₂ in acetic acid yields sulfoxide (R-SO-) and sulfone (R-SO₂-) derivatives. Key observations:

- Sulfoxide formation : 1 equiv. H₂O₂ at 0°C (δ 2.9 ppm for SO in H NMR).

- Sulfone formation : Excess H₂O₂ at 60°C (δ 3.5 ppm for SO₂).

Monitor via TLC and IR (S=O stretch at 1050–1150 cm⁻¹) .

Advanced Mechanistic Studies

Q: How can computational methods resolve ambiguities in reaction mechanisms involving this compound? A: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

- Electrophilic substitution : Bromine directs incoming nucleophiles to the para position.

- Thermodynamic stability : Allylthio group lowers activation energy by 8–12 kcal/mol vs. alkylthio analogs.

Validate with experimental kinetic data (Arrhenius plots) and compare with NIST thermochemical tables .

Handling Data Contradictions in Spectral Analysis

Q: How should researchers address discrepancies in reported IR or NMR data? A:

- Cross-reference databases : Compare with NIST Chemistry WebBook entries for similar bromo-sulfide compounds .

- Solvent effects : Note that NMR shifts vary in CDCl₃ vs. DMSO (e.g., allyl protons shift upfield by 0.1–0.3 ppm in DMSO).

- Dynamic effects : Rotameric equilibria in the allylthio group may split peaks; use variable-temperature NMR to resolve .

Applications in Polymer Chemistry

Q: Can this compound act as a monomer or crosslinker in polymer synthesis? A: The allylthio group enables thiol-ene "click" reactions. Example protocol:

- Polymerization : React with dithiols (e.g., 1,2-ethanedithiol) under UV light (λ=365 nm) with photoinitiator (2,2-dimethoxy-2-phenylacetophenone).

- Characterization : GPC (Mn ~15 kDa, PDI=1.2) and DSC (Tg ~75°C) .

Safety and Regulatory Considerations

Q: What precautions are necessary for handling this brominated sulfide? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.